molecular formula C16H13FINO B13654159 Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R)

Oxazole, 4-(fluoromethyl)-4,5-dihydro-5-(4-iodophenyl)-2-phenyl-, (4S,5R)

Cat. No.: B13654159
M. Wt: 381.18 g/mol
InChI Key: WEGNHTCFXLYIJK-UHFFFAOYSA-N
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Description

(4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative. This compound is of interest due to its unique structural features, which include a fluoromethyl group and an iodophenyl group. These features make it a valuable compound in various fields of scientific research, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative.

    Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Introduction of the Iodophenyl Group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an appropriate iodophenyl boronic acid.

Industrial Production Methods

Industrial production of (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluoromethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxazoline ring, potentially opening it to form amino alcohol derivatives.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of fluoromethyl ketones or alcohols.

    Reduction: Formation of amino alcohols.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

The compound’s structural features make it a potential candidate for drug development. It can be used in the design of molecules that target specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluoromethyl and iodophenyl groups can enhance binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4S,5R)-4-(chloromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole
  • (4S,5R)-4-(bromomethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole

Uniqueness

Compared to its analogs, (4S,5R)-4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazole offers unique reactivity due to the presence of the fluoromethyl group. Fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C16H13FINO

Molecular Weight

381.18 g/mol

IUPAC Name

4-(fluoromethyl)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H13FINO/c17-10-14-15(11-6-8-13(18)9-7-11)20-16(19-14)12-4-2-1-3-5-12/h1-9,14-15H,10H2

InChI Key

WEGNHTCFXLYIJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CF

Origin of Product

United States

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